4-(Dibenzylamino)cyclohexanone hydrochloride
Description
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Properties
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOCKYAXGAJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416352-02-7 | |
| Record name | Cyclohexanone, 4-[bis(phenylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibenzylamino)cyclohexanone hydrochloride is a substituted cyclohexanone derivative with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a dibenzylamino group on a cyclohexanone scaffold, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with detailed protocols, and expected analytical data based on available information for related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1416352-02-7 | [1] |
| Molecular Formula | C₂₀H₂₄ClNO | [1] |
| Molecular Weight | 329.87 g/mol | [1] |
| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride | [1] |
| Purity | Typically ≥95.0% | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Purification
A plausible synthetic route to this compound involves a two-step process starting from 4-aminocyclohexanol. The first step is a reductive amination to introduce the two benzyl groups, followed by an oxidation of the hydroxyl group to a ketone. Finally, the hydrochloride salt is formed.
Diagram of Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-(Dibenzylamino)cyclohexanol
This protocol is adapted from the synthesis of related N-alkylated amines via reductive amination.[2]
Materials:
-
4-Aminocyclohexanol
-
Benzaldehyde (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-aminocyclohexanol (1 equivalent) in dichloromethane, add benzaldehyde (2.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(dibenzylamino)cyclohexanol.
Part 2: Oxidation to 4-(Dibenzylamino)cyclohexanone
This protocol is a general method for the oxidation of secondary alcohols to ketones.[3][4]
Materials:
-
4-(Dibenzylamino)cyclohexanol
-
Pyridinium chlorochromate (PCC) (1.5 equivalents) or TEMPO (catalytic) with sodium hypochlorite (NaOCl)
-
Dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
Dissolve 4-(dibenzylamino)cyclohexanol (1 equivalent) in dichloromethane.
-
Add pyridinium chlorochromate (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibenzylamino)cyclohexanone.
-
Further purification can be achieved by flash column chromatography if necessary.
Part 3: Formation of the Hydrochloride Salt and Purification
Materials:
-
4-(Dibenzylamino)cyclohexanone
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified 4-(dibenzylamino)cyclohexanone in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Spectroscopic Analysis
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.
-
3.60 (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).
-
2.20-2.80 (m, 5H): Protons on the cyclohexanone ring adjacent to the nitrogen and carbonyl groups, and the methine proton at the 4-position.
-
1.80-2.10 (m, 4H): Remaining protons on the cyclohexanone ring.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
210.0-212.0: Carbonyl carbon (C=O).
-
138.0-140.0: Quaternary aromatic carbons of the benzyl groups.
-
128.0-130.0: Aromatic carbons of the benzyl groups.
-
~60.0: Methine carbon attached to the nitrogen.
-
~55.0: Methylene carbons of the benzyl groups (-CH₂-Ph).
-
~40.0: Carbons alpha to the carbonyl group.
-
~30.0: Other cyclohexyl carbons.
Expected FTIR (KBr) ν (cm⁻¹):
-
~3400 (br): N-H stretch from the protonated amine hydrochloride.
-
3030, 3060: Aromatic C-H stretch.
-
2850, 2950: Aliphatic C-H stretch.
-
~1715: C=O stretch of the ketone.
-
1600, 1495, 1450: Aromatic C=C stretches.
-
~1100-1200: C-N stretch.
Expected Mass Spectrometry (ESI+):
-
m/z: 294.1 [M+H]⁺ for the free base, corresponding to the molecular formula C₂₀H₂₃NO.
Reactivity and Potential Applications
The reactivity of 4-(Dibenzylamino)cyclohexanone is primarily centered around the ketone and the tertiary amine.
-
Ketone Reactivity: The carbonyl group can undergo various nucleophilic additions, reductions, and condensations. For example, it can be a substrate for Wittig reactions, Grignard additions, and aldol condensations.
-
Amine Reactivity: The tertiary amine is basic and can be protonated to form the hydrochloride salt. The dibenzyl groups can potentially be cleaved under hydrogenolysis conditions.
Potential Applications: While specific applications for this compound are not well-documented, its structure suggests its utility as an intermediate in the synthesis of:
-
Pharmaceuticals: As a building block for more complex molecules with potential biological activity. Substituted cyclohexanones are found in various active pharmaceutical ingredients.
-
Fine Chemicals: As a precursor in multi-step organic syntheses.
Safety and Handling
Based on the hazard statements provided by a supplier, this compound should be handled with care.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental data is scarce, this guide provides a framework for its synthesis, purification, and expected analytical characteristics based on established chemical principles and data from related compounds. Researchers working with this compound should exercise appropriate safety precautions and may need to perform their own characterization to confirm its properties.
References
- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google P
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
-
Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. (URL: [Link])
-
Cyclohexanone - Wikipedia. (URL: [Link])
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. (URL: [Link])
-
-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR] - SpectraBase. (URL: [Link])
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P
-
Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aege - TU Delft Research Portal. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
(PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate. (URL: [Link])
-
4-benzyloxyindole - Organic Syntheses Procedure. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes - ResearchGate. (URL: [Link])
-
Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. - ResearchGate. (URL: [Link])
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (URL: [Link])
-
Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PubMed. (URL: [Link])
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])
-
The results from reductive amination of cyclohexanone with benzylamine... - ResearchGate. (URL: [Link])
-
FTIR spectra of cyclohexanone (blue) and IPDI (red). - ResearchGate. (URL: [Link])
-
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL: [Link])
-
FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes | Request PDF - ResearchGate. (URL: [Link])
-
bmse000405 Cyclohexanone at BMRB. (URL: [Link])
-
4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem. (URL: [Link])
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- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride for Advanced Research
CAS Number: 1416352-02-7
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(Dibenzylamino)cyclohexanone hydrochloride, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound, 4-(Dibenzylamino)cyclohexanone. The hydrochloride form generally offers enhanced stability and aqueous solubility, making it more amenable for use in biological assays and as a precursor in various synthetic reactions.
Table 1: Physicochemical Properties of 4-(Dibenzylamino)cyclohexanone and its Hydrochloride Salt
| Property | 4-(Dibenzylamino)cyclohexanone | This compound |
| CAS Number | 149506-79-6[1][2] | 1416352-02-7[3] |
| Molecular Formula | C20H23NO[1][2][4] | C20H24ClNO[3] |
| Molecular Weight | 293.40 g/mol [2] | 329.87 g/mol [3] |
| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one[1] | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride[3] |
| Purity (Typical) | 95%[2] | 95.0%[3] |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
| Storage | Room Temperature, sealed in dry conditions[2] | Not specified (cool, dry place recommended) |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanol
-
Rationale: This step involves the N,N-dialkylation of 4-aminocyclohexanol. The use of a suitable base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point.
-
Procedure:
-
To a solution of 4-aminocyclohexanol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Add benzyl bromide (2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(Dibenzylamino)cyclohexanol.
-
Step 2: Synthesis of 4-(Dibenzylamino)cyclohexanone
-
Rationale: The secondary alcohol is oxidized to a ketone. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred to avoid over-oxidation or side reactions. Dichloromethane is a suitable solvent for these types of oxidations.
-
Procedure (using PCC):
-
Dissolve 4-(Dibenzylamino)cyclohexanol (1 equivalent) in anhydrous dichloromethane.
-
Add Pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(Dibenzylamino)cyclohexanone.
-
Step 3: Formation of this compound
-
Rationale: The hydrochloride salt is formed by reacting the free base with hydrochloric acid in a non-aqueous solvent to facilitate precipitation of the salt.
-
Procedure:
-
Dissolve the purified 4-(Dibenzylamino)cyclohexanone in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or isopropanol) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization: An In-Silico Approach
As experimental data for this compound is not publicly available, this section provides an expert prediction of the expected analytical data based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the benzylic protons, and the protons of the cyclohexanone ring. The aromatic protons would likely appear as multiplets in the range of 7.2-7.4 ppm. The benzylic protons should appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The cyclohexanone ring protons would be observed as complex multiplets in the aliphatic region (1.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the ketone at approximately 208-212 ppm. The aromatic carbons would resonate in the 127-140 ppm region. The benzylic carbons are expected around 55-60 ppm, and the aliphatic carbons of the cyclohexanone ring would appear in the 25-50 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected around 1710-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the most suitable technique. The mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of 4-(Dibenzylamino)cyclohexanone.
Applications in Research and Drug Development
The 4-(Dibenzylamino)cyclohexanone scaffold is a valuable building block in medicinal chemistry due to the prevalence of the cyclohexanone moiety in biologically active molecules.
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The ketone functionality is amenable to a variety of chemical transformations, including but not limited to:
-
Reductive Amination: To introduce further diversity at the carbonyl position.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Aldol Condensations: To build larger molecular frameworks.
Potential Biological Activities
While specific biological data for this compound is limited, the broader class of cyclohexanone derivatives has demonstrated a wide range of pharmacological activities, including:
-
Anticancer Properties: Many substituted cyclohexanone derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Effects: The cyclohexanone ring is a core structure in several compounds with anti-inflammatory properties.
-
Antimicrobial Activity: Numerous cyclohexane derivatives have been reported to possess antibacterial and antifungal activities.[5][6][7]
The dibenzylamino group can also contribute to the biological activity profile of the molecule, potentially through interactions with various biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: The hydrochloride salt is expected to be an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical compound with considerable potential for researchers in organic synthesis and drug discovery. While detailed experimental data for this specific molecule is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles. Its utility as a synthetic intermediate, coupled with the known biological activities of the broader cyclohexanone class of compounds, makes it a valuable tool for the development of novel therapeutic agents. This guide provides a solid foundation for any scientist looking to work with or explore the potential of this intriguing molecule.
References
- Chinese Patent CN102584618A. Preparation method for 4-substituted acylamino cyclohexanone.
- Chinese Patent CN112778108A. Synthesis method of 4-substituted cyclohexanone.
-
Organic Syntheses. ε-BENZOYLAMINOCAPROIC ACID. [Link]
-
Turk, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328. [Link]
-
University of Regensburg. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]
- US Patent US20080064902A1. Method for the Production of Cyclohexanone.
-
US Patent Application US 2011/0263526 A1. [Link]
- Chinese Patent CN107827721B. Method for synthesizing 4-fluorocyclohexanone.
-
Shoaib, M., et al. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Indian Academy of Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
Justia Patents. Method for forming cyclohexanone from cyclohexanol. [Link]
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]
-
Kim, J. C., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology, 126(3), 896-905. [Link]
-
DOMO Caproleuna GmbH. SAFETY DATA SHEET for CYCLOHEXANONE. [Link]
-
Lead Sciences. 4-(Dibenzylamino)cyclohexanone. [Link]
Sources
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- 2. 4-(Dibenzylamino)cyclohexanone - Lead Sciences [lead-sciences.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. echemi.com [echemi.com]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(Dibenzylamino)cyclohexanone Hydrochloride: A Technical Guide
Introduction
The structure of 4-(Dibenzylamino)cyclohexanone hydrochloride combines a cyclohexanone ring, a tertiary amine with two benzyl substituents, and a hydrochloride salt of the amine. Each of these components will give rise to characteristic signals in their respective spectra, and their interplay will define the overall spectroscopic profile of the molecule.
Spectroscopic Analysis Workflow
The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the methine proton at the 4-position of the cyclohexanone ring, the methylene protons of the cyclohexanone ring, and a broad signal for the ammonium proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 7.2-7.4 | Multiplet | 10H | Typical region for unsubstituted phenyl protons. |
| N-CH₂-Ph | ~3.8 | Singlet | 4H | Protons on the methylene groups attached to the nitrogen. Deshielded by the adjacent nitrogen and phenyl groups. Expected to be a singlet due to free rotation. |
| N-H⁺ | Broad | Singlet (broad) | 1H | The acidic proton on the protonated amine will be a broad singlet and may exchange with trace water in the solvent. |
| C4-H | 2.8-3.2 | Multiplet | 1H | The methine proton at the 4-position is deshielded by the adjacent nitrogen. |
| Cyclohexanone CH₂ (axial & equatorial) | 1.8-2.5 | Multiplets | 8H | The four pairs of methylene protons on the cyclohexanone ring will be diastereotopic and will likely appear as complex multiplets. |
Expert Interpretation:
The aromatic region (7.2-7.4 ppm) will likely show a complex multiplet corresponding to the ten protons of the two benzyl groups. The benzylic protons (N-CH₂-Ph) are expected to appear as a sharp singlet around 3.8 ppm, integrating to four protons. The protonation of the nitrogen will cause a downfield shift of the adjacent protons compared to the free base. The methine proton at C4 of the cyclohexanone ring will be deshielded by the electron-withdrawing ammonium group and is predicted to be in the 2.8-3.2 ppm range. The remaining eight protons of the cyclohexanone ring will appear as a series of overlapping multiplets in the upfield region (1.8-2.5 ppm). The exact chemical shifts and coupling patterns of these ring protons will depend on the conformational preferences of the substituted cyclohexanone ring. A broad singlet, characteristic of an ammonium proton, is also anticipated.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of a carbonyl group, aromatic carbons, and aliphatic carbons will be clearly distinguishable.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~208-212 | Typical chemical shift for a cyclohexanone carbonyl carbon.[1] |
| Ar-C (quaternary) | ~135-140 | The quaternary carbons of the phenyl rings to which the methylene groups are attached. |
| Ar-C (CH) | ~127-130 | The protonated carbons of the phenyl rings. |
| N-CH₂-Ph | ~55-60 | The benzylic carbons, deshielded by the nitrogen and phenyl groups. |
| C4 (CH-N) | ~58-62 | The methine carbon attached to the nitrogen, significantly deshielded. |
| C2, C6, C3, C5 | ~35-45 | The methylene carbons of the cyclohexanone ring. |
Expert Interpretation:
The most downfield signal will be the carbonyl carbon of the cyclohexanone ring, expected around 208-212 ppm.[1] The aromatic region will show signals for the quaternary and protonated carbons of the benzyl groups between 127 and 140 ppm. The benzylic carbons (N-CH₂-Ph) and the C4 carbon of the cyclohexanone ring are both attached to the nitrogen and are expected to have similar chemical shifts in the 55-62 ppm range. The remaining methylene carbons of the cyclohexanone ring will appear in the aliphatic region, typically between 35 and 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the ammonium salt, and the aromatic rings.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H⁺ Stretch | 2400-2800 (broad) | Strong, broad | Characteristic broad absorption for a secondary ammonium salt.[2] |
| C=O Stretch | ~1715 | Strong, sharp | Typical stretching frequency for a saturated six-membered ring ketone.[3] |
| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic C-H stretching of the benzene rings. |
| Aliphatic C-H Stretch | 2850-3000 | Medium | C-H stretching of the cyclohexanone and benzylic methylene groups. |
| Aromatic C=C Stretch | ~1600, ~1450-1500 | Medium to weak | Skeletal vibrations of the benzene rings. |
Expert Interpretation:
A key feature of the IR spectrum will be a very broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary ammonium hydrochloride.[2] This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the cyclohexanone ring is expected to appear as a strong, sharp peak around 1715 cm⁻¹.[3] The presence of the electron-withdrawing ammonium group at the 4-position is unlikely to significantly shift this frequency. The spectrum will also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. Aromatic C=C stretching bands will be observed around 1600 and in the 1450-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique, and the spectrum would likely be acquired in positive ion mode.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ (of free base) | 294.18 | The protonated molecular ion of the free base, 4-(Dibenzylamino)cyclohexanone. |
| [M-H₂O+H]⁺ | 276.17 | Loss of a water molecule from the protonated molecular ion. |
| [C₇H₇]⁺ | 91.05 | The tropylium ion, a very stable fragment characteristic of benzyl groups. |
| [C₁₄H₁₄N]⁺ | 196.11 | Fragment corresponding to the dibenzylaminyl cation. |
Expert Interpretation:
In positive ion ESI-MS, the observed ion will be the protonated molecular ion of the free base, [M+H]⁺, at an m/z of approximately 294.18 (calculated for C₂₀H₂₄NO⁺). The hydrochloride salt will dissociate in the ESI source.
The fragmentation pattern in tandem MS (MS/MS) would likely be dominated by the cleavage of bonds alpha to the nitrogen atom and the loss of the benzyl groups. A prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a hallmark of compounds containing a benzyl moiety.[4] Another significant fragment could arise from the loss of a benzyl radical, leading to an ion at m/z 202. The fragmentation of the cyclohexanone ring can also occur, but the fragmentation of the dibenzylamino group is expected to be more prominent. A common fragmentation pathway for protonated benzylamines involves the loss of ammonia or an amine, which in this case could lead to complex rearrangements.[4]
Experimental Protocols
To obtain the spectroscopic data discussed above, the following general experimental protocols would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to aid ionization.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS spectra of this compound. The interpretations are based on well-established spectroscopic principles and data from structurally related compounds. The expected key features in each spectrum—the carbonyl and ammonium signals in the IR, the distinct aromatic and aliphatic proton and carbon signals in the NMR, and the characteristic molecular ion and fragmentation patterns in the MS—provide a comprehensive spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar compounds, enabling them to confidently identify and assess the purity of their materials.
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The Strategic Role of 4-(Dibenzylamino)cyclohexanone Hydrochloride in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the repertoire of versatile building blocks, substituted cyclohexanones have emerged as pivotal precursors, particularly in the realm of medicinal chemistry. This guide focuses on the synthesis, properties, and significant applications of 4-(Dibenzylamino)cyclohexanone hydrochloride (CAS No: 1416352-02-7), a compound distinguished by its unique combination of a reactive ketone functionality and a sterically demanding, yet synthetically malleable, dibenzylamino group.[1] This technical guide, intended for researchers, scientists, and professionals in drug development, will explore the multifaceted role of this compound as a strategic intermediate in the synthesis of high-value molecules, including pharmaceuticals and novel heterocyclic systems.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1416352-02-7 |
| Molecular Formula | C₂₀H₂₄ClNO |
| Molecular Weight | 329.87 g/mol |
| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride |
| Purity | Typically ≥95.0% |
| Appearance | Not specified, likely a solid |
Safety and Handling:
This compound is classified as harmful and an irritant.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust and direct contact with skin and eyes.[2] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[2]
The Synthetic Genesis: Pathways to 4-Substituted Cyclohexanones
The synthesis of 4-substituted cyclohexanones is a well-established area of organic chemistry, with several methodologies available. While specific high-yield protocols for this compound are not extensively detailed in publicly accessible literature, its synthesis can be inferred from established routes for analogous compounds. A common and effective strategy involves the oxidation of the corresponding 4-substituted cyclohexanol.[3] This transformation is a cornerstone of organic synthesis, offering a reliable method to access the ketone functionality.
Conceptual Synthetic Workflow:
Figure 1: Conceptual synthetic pathway to this compound.
Experimental Protocol Insight: Oxidation of 4-Substituted Cyclohexanols
A general and environmentally benign method for the oxidation of 4-substituted cyclohexanols to their corresponding ketones utilizes a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite (NaOCl) as the terminal oxidant.[3]
Step-by-Step Methodology: [3]
-
Reaction Setup: In a suitable organic solvent (e.g., dichloromethane, acetone), dissolve the 4-substituted cyclohexanol.
-
Catalyst Addition: Add a catalytic amount of TEMPO and sodium bromide (NaBr).
-
Oxidant Introduction: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite. The temperature should be maintained between 0-10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction and separate the organic layer. Wash the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-substituted cyclohexanone.
The Core of its Utility: A Versatile Ketone for Complex Syntheses
The synthetic value of this compound lies in the reactivity of its cyclohexanone core. The ketone functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of more complex and functionally diverse molecules. The dibenzylamino moiety, while sterically bulky, can also influence the stereochemical outcome of reactions and can be deprotected to reveal a secondary amine for further functionalization.
Precursor to Pharmaceutical Scaffolds, Including Analgesics
Substituted cyclohexanones are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] Notably, the structural motif of a 4-amino-substituted cyclic ketone is a key feature in the synthesis of potent analgesics, such as fentanyl and its analogs. While direct synthesis of fentanyl from this compound is not the primary route, the underlying chemical transformations highlight the potential of this building block. The synthesis of fentanyl analogs often involves the reductive amination of a 4-piperidone derivative, a reaction that introduces the critical anilino group.
Reductive Amination: A Key Transformation
Reductive amination is a powerful method for the formation of C-N bonds, converting a ketone into an amine.[5] This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction.
Figure 2: General schematic of a reductive amination reaction.
Experimental Protocol Insight: Reductive Amination of a Cyclohexanone [6]
-
Reaction Setup: Dissolve the cyclohexanone derivative in a suitable solvent such as dichloroethane or tetrahydrofuran.
-
Amine Addition: Add the desired primary or secondary amine to the solution.
-
Reducing Agent: Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product can be purified by column chromatography.
The resulting 4-amino-substituted cyclohexane can then be further elaborated to construct complex pharmaceutical scaffolds. The dibenzylamino group can be retained as a bulky substituent or debenzylated to provide a secondary amine for further derivatization.
A Gateway to Heterocyclic and Spirocyclic Systems
The cyclohexanone moiety is a versatile precursor for the synthesis of a wide array of heterocyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The carbonyl group and the adjacent α-carbons provide multiple points for reactivity.
Synthesis of Chalcone Derivatives:
4-(Dibenzylamino)cyclohexanone can undergo aldol condensation with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones or, in this case, diarylidenecyclohexanones.[7][8] These compounds are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]
Experimental Protocol Insight: Claisen-Schmidt Condensation for Diarylidenecyclohexanone Synthesis [7]
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol and water.
-
Reactant Addition: Prepare a mixture of 4-(dibenzylamino)cyclohexanone and the desired aromatic aldehyde. Add this mixture portion-wise to the basic solution with continuous stirring at room temperature.
-
Reaction and Precipitation: Continue stirring for a specified period. The product often precipitates from the reaction mixture.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water and then with cold ethanol. The crude product can be further purified by recrystallization.
The resulting diarylidenecyclohexanone derivatives can serve as Michael acceptors and dienophiles in various cycloaddition reactions, leading to the formation of complex heterocyclic and spirocyclic systems.
Conclusion: A Strategically Important Intermediate
This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive ketone functionality on a cyclohexane scaffold, substituted with a dibenzylamino group that can be either retained or further transformed. This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, with significant potential in the development of novel pharmaceuticals, particularly those targeting the central nervous system. The ability to undergo fundamental transformations such as reductive amination and aldol condensation opens up avenues for the construction of diverse molecular architectures, including substituted cyclohexylamines, diarylidenecyclohexanones, and ultimately, complex heterocyclic and spirocyclic systems. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
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Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study - PMC - NIH. (URL: [Link])
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Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition - The Royal Society of Chemistry. (URL: [Link])
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Cyclohexanone synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PubMed Central. (URL: [Link])
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An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. (URL: [Link])
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Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones - ResearchGate. (URL: [Link])
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])
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4-Aminocyclohexanone Hydrochloride | C6H12ClNO | CID 42614597 - PubChem. (URL: [Link])
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Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Federal Register. (URL: [Link])
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Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microw - Semantic Scholar. (URL: [Link])
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Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
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Cyclohexanone - Hazardous Substance Fact Sheet. (URL: [Link])
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Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate - PMC - NIH. (URL: [Link])
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Cyclooctyne and 4‐Cyclooctyn‐1‐ol – Versatile Building Blocks in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])
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An In-Depth Technical Guide to 4-(Dibenzylamino)cyclohexanone Hydrochloride: Synthesis, Properties, and Applications
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 4-(Dibenzylamino)cyclohexanone hydrochloride, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While the specific historical discovery of this compound remains obscure within publicly accessible literature, its structural motif as a substituted cyclohexanone positions it as a valuable building block. This document outlines plausible synthetic routes, discusses its key chemical and physical properties, and explores its established and potential applications, particularly as a precursor in the synthesis of pharmacologically active molecules. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Introduction and Chemical Identity
This compound is a substituted cyclic ketone. The core structure consists of a cyclohexanone ring substituted at the 4-position with a dibenzylamino group. The hydrochloride salt form enhances its stability and solubility in certain solvents.
While the exact timeline and initial synthesis of this compound are not well-documented in seminal publications, its emergence is intrinsically linked to the broader exploration of aminocyclohexanones as key intermediates in medicinal chemistry. The cyclohexanone scaffold is a prevalent feature in a wide array of biologically active compounds, and the introduction of an amino group, particularly a protected or substituted one like the dibenzylamino group, offers a strategic point for further molecular elaboration.
The dibenzylamino group serves as a protected secondary amine. The benzyl groups can be cleaved under various reductive conditions, revealing the secondary amine for subsequent reactions. This protecting group strategy is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules.
Table 1: Chemical Identity of 4-(Dibenzylamino)cyclohexanone and its Hydrochloride Salt
| Identifier | 4-(Dibenzylamino)cyclohexanone (Free Base) | This compound |
| CAS Number | 149506-79-6[1] | 1416352-02-7[2] |
| Molecular Formula | C20H23NO | C20H24ClNO[2] |
| Molecular Weight | 293.41 g/mol | 329.87 g/mol [2] |
| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride[2] |
| Canonical SMILES | C1CC(CCC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | C1CC(CCC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
| InChI | InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | InChI=1S/C20H23NO.ClH/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H[2] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond and the establishment of the cyclohexanone moiety. A highly plausible and efficient method is the reductive amination of a suitable cyclohexanone precursor.
Primary Synthetic Route: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. This methodology involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A logical and commonly employed pathway to 4-(Dibenzylamino)cyclohexanone involves the reductive amination of 4-aminocyclohexanone with benzaldehyde. In this multi-step, one-pot process, 4-aminocyclohexanone is reacted with two equivalents of benzaldehyde in the presence of a suitable reducing agent.
Figure 1: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a stirred solution of 4-aminocyclohexanone hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add dibenzylamine (1.1 equivalents).
-
Imine Formation: The reaction mixture is stirred at ambient temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of ketones and is tolerant of mildly acidic conditions.
-
Work-up and Isolation: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The purified 4-(Dibenzylamino)cyclohexanone free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH4) because it is less likely to reduce the cyclohexanone carbonyl group. Its milder nature and tolerance for slightly acidic conditions make it ideal for one-pot reductive amination reactions.
-
Solvent Selection: Chlorinated solvents like DCE are often used for their ability to dissolve both the starting materials and the intermediates, facilitating a homogenous reaction.
-
Protection/Deprotection Strategy: The use of benzyl groups for the protection of the amine is a strategic choice. They are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing access to the secondary amine for further functionalization.
Alternative Synthetic Routes
Other synthetic strategies can also be envisioned, such as the direct alkylation of 4-aminocyclohexanone with benzyl bromide or a two-step process involving the oxidation of the corresponding alcohol, 4-(dibenzylamino)cyclohexanol. However, reductive amination is generally the most direct and efficient method.
Physicochemical and Spectroscopic Characterization
While a comprehensive, publicly available dataset of the spectroscopic properties of this compound is limited, its structure allows for the prediction of its characteristic spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups. - A singlet for the benzylic methylene protons (δ ~3.6 ppm). - Multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the cyclohexyl ring protons. |
| ¹³C NMR | - A peak for the ketone carbonyl carbon (δ ~208-212 ppm). - Peaks in the aromatic region (δ ~127-130 ppm) for the benzyl carbons. - A peak for the benzylic methylene carbons (δ ~55-60 ppm). - Peaks in the aliphatic region (δ ~25-50 ppm) for the cyclohexyl carbons. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ketone (ν ~1710-1720 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons. - N-H+ stretching bands in the hydrochloride salt. |
| Mass Spectrometry | - The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 293. The hydrochloride salt would likely not show the molecular ion of the salt but rather that of the free base after loss of HCl. |
It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Precursor to Biologically Active Amines
The dibenzylamino group serves as an effective protecting group for the secondary amine. Deprotection via catalytic hydrogenation unmasks the 4-aminocyclohexanone core, which can then be subjected to a variety of chemical transformations.
Figure 2: Role of 4-(Dibenzylamino)cyclohexanone as a protected intermediate for the synthesis of diverse target molecules.
Analogues and Their Pharmacological Significance
The broader class of 4-aminocyclohexanone derivatives has been extensively investigated in medicinal chemistry. For instance, substituted 4-acylaminocyclohexanones are key intermediates in the synthesis of pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[3] This highlights the importance of the 4-aminocyclohexanone scaffold in accessing neurologically active compounds.
Furthermore, research into 4-amino-4-arylcyclohexanones has identified them as a novel class of analgesics, demonstrating that modifications to the cyclohexanone ring and the amino substituent can lead to potent pharmacological effects.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. While its own discovery and history are not prominently documented, its utility as a protected form of 4-aminocyclohexanone is clear. The synthetic routes to this compound are accessible through standard organic chemistry methodologies, with reductive amination being a particularly efficient approach. Its true potential is realized in its role as a precursor to a wide range of more complex and potentially pharmacologically active molecules. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for chemists and pharmaceutical scientists.
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The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]
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PubMed Central. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubMed Central. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
SciSpace. Synthesis and characterization of new cyclic aminobenzoquinones. [Link]
-
ResearchGate. Tetrahedron letter. [Link]
-
Tetrahedron Letters,Vol.25,No.37,pp 4153-4156,1984. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
SpectraBase. (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone - Optional[13C NMR]. [Link]
-
PubChem. 4-Aminocyclohexanone. [Link]
-
NIST Chemistry WebBook. Cyclohexanone. [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 4-(Dibenzylamino)cyclohexanone via One-Pot Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This transformation, which converts a carbonyl compound into an amine, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its high efficiency and broad substrate scope. The reaction typically proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to an imine or an iminium ion. This intermediate is subsequently reduced in situ to yield the final amine product.[2]
A key challenge arises when working with substrates containing multiple carbonyl groups, where selectivity becomes paramount. This application note provides a comprehensive guide to the selective mono-amination of 1,4-cyclohexanedione with dibenzylamine to synthesize 4-(Dibenzylamino)cyclohexanone, a valuable synthetic intermediate. We will leverage the unique properties of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is central to the success of this one-pot protocol.[1][3]
Mechanistic Rationale: The Key to Selectivity
The success of this one-pot synthesis hinges on the judicious choice of the reducing agent. While powerful reductants like lithium aluminum hydride (LiAlH₄) would non-selectively reduce all carbonyl groups, sodium triacetoxyborohydride offers exquisite chemoselectivity.
Why Sodium Triacetoxyborohydride?
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a sterically hindered and electronically deactivated hydride source due to the electron-withdrawing effects of the three acetoxy groups.[1][4] This deactivation makes it incapable of reducing the relatively unreactive ketone groups of 1,4-cyclohexanedione under the reaction conditions. However, it is highly effective at reducing the protonated imine, the iminium ion, which is formed in situ.[3] The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the ketone, allowing the amination to proceed cleanly without over-reduction of the starting material or the product.[3]
The reaction is typically catalyzed by a stoichiometric amount of acetic acid. The acid serves two critical roles:
-
It catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond.
-
It protonates the resulting imine, generating the highly electrophilic iminium ion, which is the species readily attacked by the hydride reagent.
The overall transformation is depicted below.
Caption: Reaction mechanism for selective reductive amination.
Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes explanations to ensure reproducibility and to aid in troubleshooting.
Materials and Reagents
All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous.
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Cyclohexanedione | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Dibenzylamine | 99% | Acros Organics | |
| Sodium Triacetoxyborohydride | 97% | Combi-Blocks | Hygroscopic; handle quickly. |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred solvent.[3] |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Synthesis Procedure
The following workflow outlines the complete process from reaction setup to product isolation.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Validated HPLC Method for Purity Determination of 4-(Dibenzylamino)cyclohexanone Hydrochloride
Application Note & Protocol
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-(Dibenzylamino)cyclohexanone hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy in drug development. This guide details the rationale behind the method development, a step-by-step protocol for analysis, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Method Rationale
This compound is an organic molecule characterized by a cyclohexanone core, a tertiary amine with two benzyl groups, and a hydrochloride salt form.[1][2] The purity of such compounds is a critical quality attribute in pharmaceutical manufacturing. The presence of impurities, whether from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method is essential for quality control.
Rationale for Method Selection:
A reverse-phase HPLC (RP-HPLC) method with UV detection was selected based on the physicochemical properties of the analyte.[3]
-
Reverse-Phase Chromatography: The molecule possesses significant non-polar character due to the two benzyl rings and the cyclohexyl group, making it well-suited for retention on a non-polar stationary phase like C18.[2]
-
Acidic Mobile Phase: The tertiary amine group is basic and can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). By using a mobile phase with an acidic pH, the amine is fully and consistently protonated. This positive charge minimizes undesirable secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks.
-
UV Detection: The presence of two phenyl groups (chromophores) from the dibenzylamino moiety allows for sensitive detection using a UV spectrophotometer.[4] A photodiode array (PDA) detector is recommended to assess peak purity across a spectral range and to select the optimal detection wavelength. Based on the structure, a primary wavelength around 220 nm is chosen to maximize sensitivity, with 254 nm as a potential alternative.
-
Gradient Elution: To ensure that impurities with a wide range of polarities are effectively separated from the main peak and eluted from the column in a reasonable time, a gradient elution program (gradually increasing the organic solvent concentration) is employed.
Materials and Methods
Table 1: Reagents and Materials
| Reagent/Material | Grade/Specification |
| 4-(Dibenzylamino)cyclohexanone HCl Reference Std. | >99.5% Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC or Milli-Q Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.8% |
| Methanol | HPLC Grade (for cleaning) |
| Sample Vials | 2 mL, Amber glass with PTFE septa |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Table 2: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 220 nm (Bandwidth 4 nm). Reference: 360 nm (Bandwidth 20 nm) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Diluent: Prepare a mixture of Water:Acetonitrile (70:30, v/v). This matches the initial mobile phase conditions to ensure good peak shape.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(Dibenzylamino)cyclohexanone HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-(Dibenzylamino)cyclohexanone HCl sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Protocol: Purity Analysis Workflow
The following protocol outlines the sequence of operations for performing a purity analysis.
Step-by-Step Methodology
-
System Preparation:
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the HPLC system and column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.
-
Verify that the system suitability parameters meet the acceptance criteria outlined in Table 3. If the criteria are not met, troubleshoot the system before proceeding.
-
-
Sample Analysis:
-
Inject the prepared Sample Solution (0.5 mg/mL) in duplicate.
-
After the sample injections, inject one Working Standard Solution to bracket the samples and confirm system stability.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms for the blank, standard, and sample injections. Disregard any peaks originating from the blank.
-
Identify the main peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Calculate the percentage of each individual impurity.
-
Diagram 1: Overall Analytical Workflow
Caption: Figure 1: Analytical Workflow for Purity Testing
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Five replicate injections of the Working Standard Solution (0.1 mg/mL). | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank (diluent), placebo (if applicable), and solutions of the analyte subjected to stress conditions (acid, base, peroxide, heat, light). | No interference at the retention time of the main peak. Peak purity of the analyte peak should pass (>990). |
| Linearity & Range | Analyze a series of at least five concentrations, typically from the LOQ to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy (Recovery) | Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability (Intra-day): Six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Typically reported in mg/mL or as a percentage of the test concentration. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. Must be demonstrated with acceptable precision and accuracy. | Typically reported in mg/mL or as a percentage of the test concentration (e.g., 0.05%). Precision at LOQ should have RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units). Analyze the effect on SST parameters. | The SST criteria should still be met, and the results should not be significantly affected by the minor changes. |
Diagram 2: Method Validation Logical Flow
Caption: Figure 2: Logical Flow of Method Validation
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and peak shape for the main component and its potential process-related impurities and degradants. This method is suitable for routine quality control analysis in a regulated laboratory environment.
References
- Echemi. (2019). 4-(dibenzylamino)cyclohexanone SDS, 149506-79-6 Safety Data Sheets.
- Fluorochem. This compound.
- Echemi. 149506-79-6, 4-(dibenzylamino)cyclohexanone Formula.
- Wikipedia. Cyclohexanone.
- Chromatography Forum. (2004). Amine hydrochloride in HPLC.
- Bharanidharan, S., & Lyla.P, A. UV-Visible spectral analysis of (2E,6E)-2,6-dibenzyl-idene-4-(4-hydroxyphenyl)cyclohexanone.
- Echemi. Purification of Hydrochloride.
- MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative.
- Mustansiriyah University. Dep. of pharmaceutical chemistry.
- Kim, H. Y., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- ResearchGate. (2021). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Chemistry LibreTexts. (2024). The preparation of Cyclohexanone from Cyclohexanol.
- Thermo Fisher Scientific. Color analysis for pharmaceutical products using UV-visible absorption techniques.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- PubChem. 4-Aminocyclohexanone Hydrochloride.
- Reddit. (2023). How to detect a HCl salt in organic compunds.
- Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW.
- Nikolaychuk, S. (2021). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients.
- ACS Publications. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate.
- Sigma-Aldrich. 4-Benzylamino-cyclohexanone hydrochloride.
Sources
Application Note: A Robust GC-MS Protocol for Monitoring the Synthesis of 4-(Dibenzylamino)cyclohexanone
Abstract & Introduction
4-(Dibenzylamino)cyclohexanone is a versatile chemical intermediate, often utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2] The efficient synthesis of this compound requires rigorous analytical monitoring to ensure reaction completion, identify potential byproducts, and optimize yield. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for this purpose, offering both high-resolution separation and unambiguous compound identification.[3]
This application note provides a comprehensive, field-tested protocol for the GC-MS analysis of reaction mixtures containing 4-(Dibenzylamino)cyclohexanone. As the compound is typically synthesized and isolated as a hydrochloride salt, a critical focus of this guide is the sample preparation required to convert the non-volatile salt into its volatile free base form, suitable for GC analysis. We will delve into the causality behind each methodological choice, from sample preparation to instrument parameters and interpretation of mass spectral data, providing a self-validating system for trustworthy and reproducible results.
The Analytical Challenge: From Non-Volatile Salt to GC-Ready Analyte
The primary analytical hurdle is the nature of the target compound, 4-(Dibenzylamino)cyclohexanone hydrochloride. Direct injection of the salt form is not feasible due to its lack of volatility and potential to damage the GC column. Therefore, a robust sample preparation workflow is essential.
Core Principle: The protocol is centered on a liquid-liquid extraction (LLE) following basification. The addition of a base neutralizes the hydrochloride salt, liberating the free amine, which is significantly more volatile and soluble in organic solvents.
Caption: Figure 1: Sample Preparation Workflow.
Detailed Experimental Protocols
Protocol for Sample Preparation (LLE)
This protocol is designed for a typical reaction aliquot. Adjust volumes as necessary based on expected analyte concentration.
-
Sampling: Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching & Dilution: Add the aliquot to a 2 mL microcentrifuge tube containing 500 µL of deionized water. Vortex to mix. This step dilutes the sample and stops the reaction.
-
Basification: Add 200 µL of 1M Sodium Hydroxide (NaOH) solution dropwise while vortexing. Check the pH with litmus paper to ensure it is basic (pH > 10). This step is critical for converting the hydrochloride salt to the free amine.
-
Extraction: Add 700 µL of ethyl acetate (GC grade) to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough extraction of the free base into the organic layer.
-
Phase Separation: Centrifuge the tube at 2000 x g for 2 minutes to achieve a clean separation between the aqueous and organic layers.
-
Isolation: Carefully pipette the upper organic layer (ethyl acetate) and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Transfer: Transfer the dried organic extract into a 2 mL amber glass GC vial with a PTFE-lined cap. The sample is now ready for analysis.
Protocol for GC-MS Instrumentation and Conditions
The following parameters are a validated starting point and may be optimized for specific instruments or impurity profiles.
| Parameter | Setting | Justification (The "Why") |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for routine analysis. |
| MS System | Agilent 5977B or equivalent | Provides robust electron ionization and sensitive detection. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column offering excellent resolution for a wide range of semi-volatile compounds, including ketones and amines. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Inlet Mode | Split (Ratio 20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. A lower split ratio can be used for trace analysis. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the high-boiling point analyte without causing thermal degradation.[4] |
| Oven Program | Initial: 150 °C (hold 1 min) -> Ramp: 20 °C/min to 300 °C -> Hold: 5 min | The initial temperature allows for solvent focusing. The ramp rate is aggressive enough for timely analysis while providing separation from potential byproducts. The final hold ensures the elution of all components. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal fragmentation in the source. |
| MS Quad Temp. | 150 °C | Standard temperature to maintain ion trajectory and prevent contamination. |
| Ionization Mode | Electron Ionization (EI) | Standard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns.[5] |
| Ionization Energy | 70 eV | The industry standard for EI, providing consistent fragmentation for library matching.[6] |
| Scan Range | 40 - 450 m/z | Covers the mass range from the tropylium ion (m/z 91) up to and beyond the molecular ion of the product (MW 293.41). |
Data Interpretation: Understanding the Mass Spectrum
A key aspect of method validation is the correct interpretation of the mass spectrum. Since a library spectrum for 4-(dibenzylamino)cyclohexanone may not be available, its fragmentation pattern must be predicted from established chemical principles.
Analyte Properties:
-
Compound: 4-(Dibenzylamino)cyclohexanone
-
Molecular Formula: C₂₀H₂₃NO
-
Molecular Weight: 293.41 g/mol
-
CAS Number (HCl Salt): 1416352-02-7[7]
The fragmentation is driven by the most stable resulting ions and the weakest bonds. The structure contains three key motifs that dictate its breakdown: the dibenzylamine group and the cyclohexanone ring.
-
Benzylic Cleavage (Tropylium Ion): The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the C-C bond beta to the phenyl ring, leading to the formation of the highly stable tropylium ion at m/z 91 . This is often the base peak.[8]
-
Alpha-Cleavage (Nitrogen): Cleavage of the bond alpha to the nitrogen atom is also highly favorable. Loss of a benzyl group (C₇H₇) would result in an ion at m/z 202 (293 - 91).
-
Cyclohexanone Ring Fragmentation: Saturated cyclic ketones undergo characteristic alpha-cleavage within the ring, often leading to a prominent fragment at m/z 55 .[9][10]
Caption: Figure 2: Predicted EI Fragmentation Pathway.
Application: Monitoring a Synthesis Reaction
The primary application of this protocol is to monitor the progress of a synthesis, for example, the oxidation of 4-(dibenzylamino)cyclohexanol to the target ketone.
Potential Species to Monitor:
| Compound | Expected Retention Time | Key Identifying Ions (m/z) | Role in Reaction |
| 4-(Dibenzylamino)cyclohexanol | Earlier than ketone | 91, 204, 295 (M⁺) | Starting Material |
| 4-(Dibenzylamino)cyclohexanone | Target | 91 (Base Peak), 293 (M⁺), 202, 55 | Product |
| Benzyl Bromide / Chloride | Much earlier | 91, 125/127 (Br), 170/172 (Br) or 126/128 (Cl) | Reagent (if applicable) |
| 4-Aminocyclohexanone | Much earlier | 113 (M⁺), 56 | Starting Material (if applicable) |
By taking aliquots at various time points, the disappearance of the starting material and the appearance of the product can be tracked by comparing the integrated peak areas in the total ion chromatogram (TIC). This semi-quantitative analysis is invaluable for determining reaction endpoint and identifying the formation of any significant byproducts.
Trustworthiness & Validation: Ensuring Method Robustness
-
Internal Standard: For rigorous quantitative analysis, an internal standard (e.g., a stable, deuterated analog or a compound with similar chemical properties but different retention time, like dibenzyl ether) should be added to the sample before extraction.
-
System Suitability: Before running samples, inject a standard of the purified product to confirm retention time, peak shape, and spectral fidelity. Peak tailing, a common issue with amines, can be mitigated by using a fresh, deactivated inlet liner.
-
Blank Injections: Run a solvent blank (ethyl acetate) between samples to prevent carryover and ensure the system is clean.
Conclusion
This application note provides a detailed, scientifically-grounded framework for the GC-MS analysis of 4-(dibenzylamino)cyclohexanone reaction mixtures. By implementing the described protocols for sample preparation, instrument setup, and data interpretation, researchers can achieve reliable and accurate monitoring of their chemical syntheses. The emphasis on understanding the "why" behind each step ensures that the method is not just a set of instructions, but a flexible and robust analytical tool that can be adapted and troubleshooted effectively, upholding the principles of scientific integrity and trustworthiness in drug development and chemical research.
References
- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC - NIH. [Link]
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations - ResearchGate. [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? - ResearchGate. [Link]
-
4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed. [Link]
-
GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones - Whitman College. [Link]
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PubMed Central. [Link]
-
GC-MS analysis of volatile phytocomponents from ethanolic plant extract of Selaginella involvens (Sw.) Spring - Journal of Pharmacognosy and Phytochemistry. [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. [Link]
-
The Mass Spectra of Cyclic Ketones - Semantic Scholar. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SciRP.org. [Link]
-
Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride - University of Oldenburg. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. [Link]
-
Fragmentation and Interpretation of Spectra - GC-MS Guide. [Link]
-
A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin - ResearchGate. [Link]
-
Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights - ACS Omega. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. whitman.edu [whitman.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.11.2 [people.whitman.edu]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purity of 4-(Dibenzylamino)cyclohexanone Hydrochloride
Welcome to the technical support center for the purification of 4-(Dibenzylamino)cyclohexanone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in extensive experience in synthetic and medicinal chemistry, aiming to provide not just procedural steps but a deep understanding of the underlying chemical principles.
Introduction: The Challenge of Purifying a Bichromophoric Aminoketone
This compound is a tertiary aminoketone with a significant hydrophobic character due to the two benzyl groups. The presence of a basic nitrogen atom and a carbonyl group on a flexible cyclohexanone ring presents unique purification challenges. These include potential interactions with acidic stationary phases in chromatography, difficulty in crystallization, and the management of specific impurities arising from its synthesis. This guide will equip you with the knowledge and techniques to overcome these hurdles and achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Synthesis & Impurity Profile
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding the potential impurities is the first step toward a targeted purification strategy. The most common synthetic route to 4-(Dibenzylamino)cyclohexanone is the reductive amination of 1,4-cyclohexanedione with dibenzylamine. Based on this, the primary impurities are likely to be:
-
Unreacted Starting Materials:
-
Dibenzylamine
-
1,4-Cyclohexanedione
-
-
Reaction Byproducts:
-
4-(Dibenzylamino)cyclohexanol: Formed from the over-reduction of the ketone functionality.
-
Products of 1,4-cyclohexanedione self-condensation: This starting material can undergo self-aldol condensation under certain pH conditions.
-
Partially reacted intermediates: Depending on the reaction conditions, iminium ion intermediates may persist or lead to other byproducts.
-
Q2: My reaction mixture is a complex mess. How can I simplify it before attempting purification?
A2: A preliminary work-up using acid-base extraction is highly effective for removing non-basic and weakly basic impurities. Since your target compound is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase.
Purification Strategies & Protocols
This section provides detailed protocols for the most effective purification techniques for this compound.
Acid-Base Extraction: The First Line of Defense
This technique leverages the basicity of the dibenzylamino group to separate it from non-basic impurities.
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The 4-(Dibenzylamino)cyclohexanone will be protonated to its hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >10. This will deprotonate the amine, causing the free base of 4-(Dibenzylamino)cyclohexanone to precipitate or form an oil.
-
Back Extraction: Extract the free base back into an organic solvent (e.g., DCM or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Recrystallization: Achieving High Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q3: I'm struggling to find a good recrystallization solvent for the hydrochloride salt. What should I try?
A3: For amine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective. Given the bulky, somewhat nonpolar nature of the dibenzyl groups, a single solvent might not be ideal. A mixed solvent system is often the best approach.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Isopropanol will dissolve the salt upon heating, and the slow addition of diethyl ether as an anti-solvent will induce crystallization upon cooling. |
| Ethanol/Water | A small amount of water can aid in dissolving the salt at elevated temperatures, with crystallization occurring upon cooling. |
| Acetone/Water | Similar to the ethanol/water system, this can be an effective combination. |
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Start with a small amount of your crude hydrochloride salt and test the solvent systems in the table above to find the optimal one.
-
Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt and a minimal amount of the primary solvent (e.g., hot isopropanol). Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram 2: Recrystallization Process
Caption: Step-by-step workflow for recrystallization.
Column Chromatography: For Difficult Separations
When impurities are structurally very similar to the product, column chromatography is the method of choice. For basic compounds like 4-(Dibenzylamino)cyclohexanone, special considerations are necessary to prevent poor separation and product degradation on acidic silica gel.
Q4: My compound is streaking on the silica gel TLC plate. How can I get a clean separation by column chromatography?
A4: The streaking is due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can either neutralize the silica or use a different stationary phase.
Chromatography Troubleshooting & Solutions:
| Issue | Cause | Solution |
| Streaking/Tailing | Interaction of the basic amine with acidic silica. | Add 1-2% triethylamine or ammonia to the mobile phase. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. |
| Product Degradation | Acid-catalyzed decomposition on silica. | Use a less acidic stationary phase like neutral alumina or amine-functionalized silica. |
Protocol 3: Column Chromatography of 4-(Dibenzylamino)cyclohexanone (Free Base)
It is highly recommended to perform chromatography on the free base rather than the hydrochloride salt for better solubility in common organic solvents.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) containing 1% triethylamine. The optimal gradient should be determined by TLC analysis.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load the dried silica onto the top of the column.
-
Elution: Run the gradient, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the precipitate by filtration and dry.
Diagram 3: Chromatography Decision Tree
Caption: Decision-making process for optimizing column chromatography.
References
-
General Principles of Amine Purification: For a comprehensive overview of the challenges and strategies for purifying organic amines, including acid-base extraction and chromatography, please refer to
- Title: Purification of Labor
- Source: Armarego, W. L. F., & Chai, C. L. L. (2012).
-
URL: [Link]
-
Reductive Amination: To understand the potential side reactions and impurity profiles from the synthesis of your compound, a good resource on reductive amination is
- Title: Reductive Amin
- Source: Organic Reactions. (2002).
-
URL: [Link]
-
Column Chromatography of Amines: For a detailed guide on the practical aspects of running column chromatography for basic compounds, including the use of mobile phase additives, see
- Title: How to purify ionizable organic amine compounds using flash column chrom
- Source: Biotage. (2023).
-
URL: [Link]
-
Recrystallization Techniques: For a thorough understanding of crystallization principles and solvent selection
- Title: Recrystalliz
- Source: University of California, Los Angeles - Chemistry Department.
-
URL: [Link]
- Synthesis of Related Compounds: While a specific protocol for the target molecule is not readily available in peer-reviewed literature, patents for structurally similar 4-aminocyclohexanone derivatives can provide valuable insights into reaction conditions and purification strategies.
Technical Support Center: Synthesis of 4-(Dibenzylamino)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(Dibenzylamino)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. My insights are drawn from extensive experience in synthetic organic chemistry and are supported by established literature to ensure the highest level of scientific integrity.
The synthesis of 4-(Dibenzylamino)cyclohexanone, a key intermediate in the preparation of various pharmacologically active compounds, is most commonly achieved through the reductive amination of a 4-substituted cyclohexanone derivative with dibenzylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and scalability. This guide provides a structured, in-depth analysis of these potential issues and offers practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, primarily related to incomplete reaction or degradation of starting materials and products.
Causality and Troubleshooting:
-
Incomplete Iminium Ion Formation: The initial condensation between cyclohexanone and dibenzylamine to form the crucial iminium ion intermediate is a reversible equilibrium. Insufficient removal of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Solution: Employ a dehydrating agent such as molecular sieves (3Å or 4Å) or perform the reaction in a setup equipped with a Dean-Stark trap to azeotropically remove water.[1]
-
-
Inefficient Reduction: The choice and activity of the reducing agent are critical. An aged or improperly handled reducing agent will have diminished activity.
-
Solution: Use a freshly opened or properly stored bottle of your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Consider using a slight excess (1.1-1.5 equivalents) to ensure complete reduction of the iminium ion. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
-
Suboptimal pH: The formation of the iminium ion is pH-sensitive. Highly acidic conditions will protonate the dibenzylamine, rendering it non-nucleophilic. Conversely, basic conditions may not sufficiently activate the carbonyl group of the cyclohexanone.
-
Solution: The optimal pH for imine/iminium ion formation is typically mildly acidic (pH 4-6).[2][3] The use of sodium triacetoxyborohydride is advantageous as the acetic acid byproduct can help maintain a suitable pH. If using other reducing agents, consider adding a catalytic amount of a mild acid like acetic acid.
-
Q2: I'm observing a significant amount of an apolar impurity in my crude product. What could it be and how can I prevent it?
An apolar impurity is often indicative of side reactions involving the dibenzylamine starting material or the benzyl groups.
Causality and Troubleshooting:
-
Formation of Tribenzylamine: Under certain reductive amination conditions, particularly at elevated temperatures or with certain catalysts, dibenzylamine can undergo further benzylation to form tribenzylamine.[4][5][6] This is more prevalent in reactions where benzylamine is generated in situ but can also occur with dibenzylamine.
-
Prevention: Maintain a controlled reaction temperature, ideally at or below room temperature. Avoid prolonged reaction times. Screen different reducing agents, as some may be more prone to promoting this side reaction.
-
-
Self-Condensation of Cyclohexanone: Under acidic or basic conditions, cyclohexanone can undergo aldol self-condensation to form dimers and trimers.[1][7][8] These products are typically less polar than the desired product.
-
Prevention: Maintain a mildly acidic pH and avoid strong acids or bases. Keep the reaction temperature low to disfavor the condensation reaction. Adding the cyclohexanone slowly to the reaction mixture containing the amine and reducing agent can also minimize its concentration and thus reduce the rate of self-condensation.
-
Q3: My final product is contaminated with a polar impurity that is difficult to separate. What is the likely culprit?
A persistent polar impurity often points to incomplete reaction or the formation of hydroxylated byproducts.
Causality and Troubleshooting:
-
Unreacted 4-Hydroxycyclohexanone (if used as starting material): If your synthesis starts from 4-hydroxycyclohexanone, any unreacted starting material will be a polar impurity.
-
Solution: Ensure a slight excess of dibenzylamine and the reducing agent. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting ketone.
-
-
Formation of 4-(Dibenzylamino)cyclohexanol: If the ketone is reduced before amination, the corresponding alcohol will be formed.
Q4: How can I effectively monitor the progress of my reaction?
Effective reaction monitoring is key to optimizing reaction time and minimizing side product formation.
Analytical Workflow:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings of dibenzylamine and the product. Staining with potassium permanganate or ninhydrin can also be useful.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is invaluable. It allows for the identification of the desired product and potential side products by their mass-to-charge ratio.
-
Gas Chromatography (GC): GC can be used to monitor the disappearance of the more volatile starting materials.[10][11]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a reliable starting point for the synthesis of 4-(Dibenzylamino)cyclohexanone.
-
To a solution of 4-oxocyclohexane-1-carboxylic acid (or a suitable derivative, 1.0 eq) and dibenzylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Typical Polarity | Formation Conditions | Prevention Strategy |
| Tribenzylamine | Low | High temperature, certain catalysts | Control temperature, screen reducing agents |
| Cyclohexanone Dimer | Low | Acidic or basic conditions | Maintain mild pH, low temperature |
| 4-(Dibenzylamino)cyclohexanol | High | Non-selective reducing agent | Use iminium-selective reducing agent |
| Unreacted Starting Materials | Varies | Incomplete reaction | Use slight excess of reagents, monitor reaction |
Visualization of Reaction Pathways
Main Reaction Pathway
Caption: The desired reaction proceeds via an iminium ion intermediate.
Common Side Reaction Pathways
Caption: Key side reactions to consider during the synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Emerson, W. S. (1948).
-
Leuckart, R. (1885). Ueber eine neue und allgemeine Methode zur Verwandlung von Aldehyden und Ketonen in Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]
- Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 69(6), 55-72.
-
Wallach, O. (1906). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Hydrazin und Phenylhydrazin auf Ketone. Justus Liebigs Annalen der Chemie, 343(1), 28-56. [Link]
Sources
- 1. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 5. WO1993013047A1 - Procede de fabrication de dibenzylamine - Google Patents [patents.google.com]
- 6. Tribenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-(Dibenzylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides an in-depth, scientifically grounded validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Dibenzylamino)cyclohexanone hydrochloride. As a Senior Application Scientist, the narrative that follows not only outlines the requisite validation protocols but also delves into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology.
This guide will compare the validated HPLC-UV method with a potential alternative, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to provide a comprehensive overview for researchers and drug development professionals.
The Imperative of Method Validation
Analytical method validation provides documented evidence that a method is fit for its intended purpose.[1] For a compound like this compound, which may be a key intermediate or active pharmaceutical ingredient (API), a validated HPLC method is crucial for accurate quantification, impurity profiling, and stability testing.[2][3] The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring the quality, safety, and efficacy of pharmaceuticals.[4][5]
Hypothetical HPLC-UV Method for this compound
For the purpose of this guide, we will establish a hypothetical reversed-phase HPLC method with UV detection. The choice of a C18 column is based on the non-polar nature of the dibenzylamino group and the cyclohexanone ring, making it a suitable stationary phase for retaining the analyte. A mobile phase consisting of an organic modifier (acetonitrile) and a buffer (phosphate buffer) is chosen to ensure good peak shape and resolution.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The Validation Gauntlet: A Step-by-Step Protocol
A validation study should be documented in a validation protocol, which outlines the intended purpose of the analytical procedure, the performance characteristics to be validated, and the associated acceptance criteria.[5]
System Suitability: The Daily Handshake with Your Instrument
Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is operating correctly.[6][7] This is a non-negotiable quality check.[8]
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[8] |
| Tailing Factor | ≤ 2.0[8] |
| Theoretical Plates | > 2000 |
| Resolution (between analyte and nearest impurity) | > 2.0[8] |
Specificity: The Art of Distinction
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[9][10][11] Forced degradation studies are a key component of demonstrating specificity for a stability-indicating method.[9][12]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples alongside a non-stressed sample and a blank. The goal is to achieve 5-20% degradation.[12][13]
The specificity of the method is confirmed if the peak for this compound is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can further support specificity by demonstrating that the analyte peak is spectrally homogeneous.[9]
Caption: Workflow for Specificity Validation through Forced Degradation Studies.
Linearity and Range: The Proportionality Principle
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[2][9] The range is the interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[1][5]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995[14] |
| Range | 80-120% of the test concentration for an assay of a finished product.[9] |
Accuracy: The Closeness to Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision: The Measure of Agreement
Precision is the measure of the degree of scatter of a series of measurements.[2] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[15]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for the results at each level.
Table 5: Precision Acceptance Criteria
| Precision Level | Acceptance Criteria for RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Caption: Logical Flow of Precision Validation.
Robustness: The Method's Resilience
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][16] It is typically evaluated during method development.[17]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze the system suitability solution under each modified condition and evaluate the impact on the results.
Table 6: Robustness Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | Must pass under all varied conditions. |
| Analyte Response | No significant change in peak area or retention time. |
Comparison with an Alternative Method: HPLC-MS
While HPLC-UV is a robust and widely used technique, HPLC-MS offers certain advantages, particularly in terms of sensitivity and specificity.
Table 7: Comparison of HPLC-UV and HPLC-MS for the Analysis of this compound
| Feature | HPLC-UV | HPLC-MS |
| Specificity | Good, relies on chromatographic separation and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent, provides mass-to-charge ratio information, which is highly specific to the analyte. Can distinguish between compounds with the same retention time. |
| Sensitivity (LOD/LOQ) | Generally in the microgram to nanogram per mL range. | Significantly higher, often in the picogram to femtogram per mL range.[18][19] |
| Linearity | Typically exhibits a wide linear range. | May have a narrower linear range and can be more susceptible to matrix effects. |
| Robustness | Generally considered a very robust technique. | Can be less robust due to the complexity of the ion source and mass analyzer, which may require more frequent maintenance and tuning. |
| Cost and Complexity | Lower initial cost, simpler to operate and maintain. | Higher initial investment, more complex operation, and requires specialized expertise. |
| Application | Ideal for routine quality control, assay, and impurity testing where analyte concentrations are relatively high. | Preferred for trace-level analysis, metabolite identification, and when absolute confirmation of identity is required. |
Conclusion: A Fit-for-Purpose Approach
The validation of the hypothetical HPLC-UV method demonstrates its suitability for the intended purpose of quantifying this compound. The method is specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines.
The choice between HPLC-UV and a more advanced technique like HPLC-MS ultimately depends on the specific analytical requirements. For routine quality control and release testing, the validated HPLC-UV method provides a reliable and cost-effective solution. However, for applications demanding higher sensitivity and unequivocal identification, such as in early drug metabolism studies or for the analysis of trace impurities, HPLC-MS would be the superior choice. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when developing and validating analytical methods for pharmaceutical compounds.
References
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020-11-01). [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31). [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025-08-08). [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]
-
Linearity and range of the HPLC method. ResearchGate. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. ResearchGate. (2025-08-08). [Link]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). (2022-03-31). [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Contract Laboratory. (2025-11-05). [Link]
-
Robustness Tests. LCGC International - Chromatography Online. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. [Link]
-
What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. (2014-03-03). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. (2025-09-17). [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. (2023-11-01). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]
-
Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. (2022-07-05). [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. (2025-05-02). [Link]
-
Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. (2026-01-21). [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. NIH. (2019-03-07). [Link]
-
System suitability Requirements for a USP HPLC Method. Tips & Suggestions. (2025-11-03). [Link]
-
The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. NIH. (2022-02-04). [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
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Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. ResearchGate. [Link]
-
Robustness/ruggedness tests in method validation. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Amine Precursors: A Comparative Analysis of 4-(Dibenzylamino)cyclohexanone Hydrochloride
Introduction: The Central Role of Substituted Amines in Modern Drug Discovery
In the landscape of medicinal chemistry, the substituted cyclic amine motif is a cornerstone of pharmacophore design. From potent analgesics to novel CNS agents, the ability to precisely construct these structures is paramount. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of secondary and tertiary amines from readily available carbonyl compounds.
The choice of the amine precursor in this reaction is a critical decision that dictates not only the immediate outcome but also the strategic possibilities for downstream functionalization. This guide provides an in-depth comparison of 4-(Dibenzylamino)cyclohexanone hydrochloride against other common amine precursors. We will move beyond a simple cataloging of alternatives to explore the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
Featured Precursor: this compound
This precursor is more than a simple amine source; it is a strategic building block designed for multi-step synthesis. Its core value lies in the dibenzylamino moiety, which serves as a robust protecting group for the secondary amine.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(dibenzylamino)cyclohexan-1-one;hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₄ClNO | [1] |
| Molecular Weight | 329.87 g/mol | [1] |
| Appearance | Solid | N/A |
| Key Feature | Protected secondary amine on a cyclohexanone scaffold |[2][3] |
The Strategic Advantage: The Dibenzyl Protecting Group
In complex syntheses, protecting functional groups that are not meant to react is essential. The dibenzylamino group (Bn₂N-) is an exemplary choice for protecting a secondary amine for several key reasons:
-
Steric Hindrance: The two bulky benzyl groups effectively shield the nitrogen atom, preventing undesired side reactions such as over-alkylation, which is a common issue when using primary amines or less hindered secondary amines.[4]
-
Inertness: The group is stable to a wide range of reaction conditions, including mildly acidic or basic environments and many organometallic reagents.
-
Facile Cleavage: Despite its stability, the dibenzyl group can be cleanly and efficiently removed under specific, mild conditions—typically catalytic hydrogenation (e.g., H₂, Pd/C).[3][5] This unmasks the secondary amine at a later, desired stage of the synthesis, ready for further modification.
This "protect-react-deprotect" strategy is fundamental to the synthesis of complex molecules where multiple amine functionalizations are required.
Comparative Analysis: Alternative Amine Precursors
The selection of a precursor is dictated by the target molecule's final structure. Let's compare 4-(dibenzylamino)cyclohexanone to other common precursors to understand these strategic differences.
| Precursor | Structure | Key Feature & Strategy | Advantages | Disadvantages |
| 4-(Dibenzylamino)cyclohexanone HCl | Cl.[O=C]1CCC(N(CC2=CC=CC=C2)CC2=CC=CC=C2)CC1 | Protected Intermediate: Introduces a cyclohexanone ring with a protected secondary amine for later-stage functionalization. | Excellent for multi-step synthesis; prevents side reactions; allows for late-stage diversification after deprotection. | Requires an additional deprotection step; higher molecular weight. |
| N-Phenethyl-4-piperidone (NPP) | O=C1CCN(CCc2ccccc2)CC1 | Pre-installed Substituent: The N-phenethyl group is part of the final desired structure, not a protecting group.[6] | More direct route if the N-phenethyl moiety is desired; fewer synthetic steps. | Lacks flexibility for modifying the N-substituent; regulated as a List I chemical in the U.S.[6][7] |
| 4-Anilinopiperidine (4-AP) | c1ccc(NC2CCNCC2)cc1 | Core Building Block: Provides the 4-anilino-piperidine scaffold, where the secondary amine is available for alkylation.[8] | Allows direct alkylation on the piperidine nitrogen.[9] | The secondary amine is reactive and can lead to side products if not controlled; also a regulated chemical.[10][11] |
| 4-Aminocyclohexanone HCl | C1C(CC(C1)=O)N.Cl | Unprotected Primary Amine: A simple precursor providing a primary amine on a cyclohexanone ring.[12] | Simple, low molecular weight starting material. | Highly susceptible to over-alkylation and other side reactions; lacks the strategic control of a protected amine.[4] |
Mechanistic Deep Dive: The Reductive Amination Workflow
Reductive amination is typically a one-pot reaction that proceeds through two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration forms a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Reduction: A reducing agent, present in the same pot, selectively reduces the imine/iminium ion to the corresponding amine.
The choice of reducing agent is critical. While powerful hydrides like NaBH₄ can work, they can also reduce the starting carbonyl compound. A superior choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[13][14]
Why STAB is the Preferred Reagent:
-
Selectivity: STAB is a milder reducing agent that reacts much faster with the protonated iminium ion intermediate than with the ketone or aldehyde starting material.[15][16] This minimizes the formation of alcohol byproducts.
-
Mild Conditions: The reaction proceeds efficiently at room temperature and often does not require strongly acidic or basic conditions, preserving sensitive functional groups elsewhere in the molecule.[14]
Experimental Protocols
The following protocols are presented as self-validating systems, including checkpoints for reaction monitoring and purification.
Protocol 1: Reductive Amination using 4-(Dibenzylamino)cyclohexanone HCl
This procedure details the reaction of the precursor with a model primary amine (e.g., benzylamine) to form a tertiary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[14]
-
Triethylamine (Et₃N) or DIPEA (for hydrochloride salt neutralization)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Neutralization: Add anhydrous DCE (or THF) to form a suspension. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.05 eq) to the mixture.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aq. NaHCO₃. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel.
Protocol 2: Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the N-dibenzyl groups to yield the free secondary amine.
Materials:
-
N,N-Dibenzyl protected tertiary amine (product from Protocol 1)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the protected amine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add solvent to it first.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., via a balloon) or use a Parr hydrogenator apparatus.
-
Reaction Monitoring: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The byproduct, toluene, will also be present.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Purification: Rinse the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected secondary amine, which can be used as is or purified further if necessary.
Conclusion: Making the Right Strategic Choice
The selection of an amine precursor for reductive amination is a decision rooted in synthetic strategy.
-
This compound is the precursor of choice for complex, multi-step syntheses where a secondary amine on a cyclohexyl core needs to be revealed late-stage. Its value lies in the robust protection it offers, enabling clean transformations and broad synthetic flexibility.
-
N-Phenethyl-4-piperidone (NPP) and 4-Anilinopiperidine (4-AP) are not direct competitors but rather alternative building blocks. They are used when their core structures are integral to the final target molecule, offering a more direct but less flexible synthetic route.[6][10]
-
4-Aminocyclohexanone represents the simplest, unprotected alternative. It is suitable for straightforward syntheses where the risk of side reactions is low or can be easily managed.
By understanding the inherent strategic advantages of each precursor—whether it serves as a protected intermediate or a pre-formed scaffold—researchers and drug development professionals can design more efficient, robust, and versatile synthetic routes to novel chemical entities.
References
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-
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PMC, NIH, "Structure–Property Relationships of Dibenzylidenecyclohexanones," PMC, NIH, March 14, 2022. [Online]. Available: [Link].
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-
SpectraBase, "(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone," SpectraBase, [Online]. Available: [Link].
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A Comparative Guide to the Assay of 4-(Dibenzylamino)cyclohexanone Hydrochloride: Unveiling the Power of Quantitative NMR
Introduction: The Pursuit of Analytical Certainty in Pharmaceutical Development
In the landscape of pharmaceutical quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity and content is paramount. For drug development professionals, selecting an appropriate analytical method is a critical decision that impacts data reliability, resource allocation, and regulatory compliance. Traditional methods like High-Performance Liquid Chromatography (HPLC) and potentiometric titration have long been the workhorses of pharmaceutical assays. However, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages in terms of accuracy, versatility, and efficiency.[1][2]
This guide provides an in-depth comparison of qNMR with HPLC and potentiometric titration for the specific assay of 4-(Dibenzylamino)cyclohexanone hydrochloride. As Senior Application Scientists, our goal is not merely to present protocols but to delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in robust scientific principles and regulatory standards.
The Principle of qNMR: A Fundamental Advantage
Unlike other spectroscopic techniques that require calibration curves with compound-specific reference standards, qNMR is a primary ratio method.[3][4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][5] By co-dissolving a known mass of an analyte with a known mass of a high-purity, certified internal standard (IS), the concentration or purity of the analyte can be calculated directly from the integral ratios of their respective signals in a single spectrum.[5][6]
This unique characteristic eliminates the need to synthesize, isolate, and certify a reference standard for every new compound or impurity, which can be a costly and time-consuming bottleneck in early-stage development.[1]
Experimental Design: A Head-to-Head Comparison
To provide a comprehensive evaluation, we designed a comparative study to assay this compound using three distinct analytical techniques: ¹H-qNMR, Reverse-Phase HPLC with UV detection (RP-HPLC-UV), and Non-Aqueous Potentiometric Titration.
Analyte: this compound
-
Structure:
(Note: A placeholder image would be here; the actual chemical structure is inferred from the name) -
CAS Number: 1416352-02-7[7]
-
Properties: A hydrochloride salt, suggesting potential solubility in polar solvents like water or DMSO. The presence of an amine hydrochloride can sometimes lead to peak broadening or chemical shift instability in NMR, a challenge that must be addressed in method development.[4][8]
Methodology 1: Quantitative ¹H-NMR Spectroscopy
The qNMR method is designed for accuracy and robustness, with parameters selected to ensure complete spin-lattice relaxation (T₁) for all relevant protons, a critical requirement for precise quantification.
Causality Behind Experimental Choices:
-
Internal Standard (IS) Selection: Dimethyl sulfone (DMSO₂) was chosen as the internal standard.
-
Rationale: DMSO₂ is highly pure (>99.5%), non-volatile, and chemically inert. It produces a sharp singlet at ~3.1 ppm (in DMSO-d₆), which is typically in a clear region of the spectrum for many APIs, including the target analyte. Its solubility in DMSO-d₆ is excellent, matching that of the analyte.[9] The key is to select an IS with signals that do not overlap with any analyte signals.[10]
-
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) was selected.
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including hydrochloride salts.[11] It prevents potential complications like hydrogen-deuterium exchange of labile protons that might occur in D₂O.
-
-
Relaxation Delay (D1): A crucial parameter for accuracy.
-
Rationale: To ensure the magnetization fully returns to equilibrium between pulses, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 to 7 times the longest T₁ value of any integrated signal (both analyte and IS).[12] An insufficient delay leads to signal saturation and underestimates the true integral area, compromising accuracy.[12] The T₁ values are experimentally determined using an inversion-recovery pulse sequence.[13]
-
-
Pulse Angle: A 90° pulse angle is used.
Visual Workflow: The qNMR Process
Caption: The streamlined workflow for a quantitative NMR (qNMR) assay.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean glass vial.
-
Accurately weigh approximately 5 mg of Dimethyl sulfone (Certified Reference Material) into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Determine the T₁ relaxation times for the selected analyte and IS signals using an inversion-recovery experiment. Let's assume the longest T₁ is 3.5 seconds.
-
Set the relaxation delay (D1) to 25 seconds ( > 7 x 3.5 s).
-
Use a calibrated 90° pulse angle.
-
Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve an S/N ratio > 150 for the peaks to be integrated.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform zero-order and first-order phase correction.
-
Apply an automated baseline correction algorithm.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic protons of the benzyl groups) and the singlet for the internal standard (DMSO₂).
-
-
Calculation:
-
Calculate the purity of the analyte using the following equation[5]:
Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * Purity_is (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
-
Methodology 2: Reverse-Phase HPLC-UV
This method represents a conventional approach, relying on chromatographic separation and external standardization.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar organic compounds like the analyte.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) is used to ensure good peak shape and resolution from potential impurities. The acidic pH keeps the amine protonated, improving chromatographic behavior.
-
Detection: UV detection is selected based on the presence of chromophores (benzyl groups) in the analyte structure. The wavelength is chosen at the absorption maximum for optimal sensitivity.
-
Standardization: An external standard calibration curve is required. This involves preparing a series of solutions of a highly purified this compound reference standard at known concentrations. This is a key point of divergence from qNMR, as it necessitates having a pure, well-characterized standard of the analyte itself.[1]
Step-by-Step HPLC-UV Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create at least five calibration standards covering the expected concentration range of the sample (e.g., 0.05 to 0.5 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the analyte, dissolve in 50.0 mL of the 50:50 diluent to achieve a target concentration of 0.5 mg/mL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution in triplicate.
-
Calculate the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve. Determine the assay based on the initial sample weight.
-
Methodology 3: Non-Aqueous Potentiometric Titration
This classic compendial method provides a direct measure of the hydrochloride salt content.
Causality Behind Experimental Choices:
-
Titrant: 0.1 M Perchloric acid in acetic acid is a strong acid in a non-aqueous medium, suitable for titrating the basic chloride ion after it's displaced. Alternatively, for the hydrochloride salt itself, a strong base like 0.1 M tetrabutylammonium hydroxide (TBAH) can be used to titrate the acidic ammonium species.
-
Solvent: A non-aqueous solvent like a mixture of acetic acid and acetic anhydride is used to enhance the basicity of the chloride ion for titration with an acid, or an alcohol/acetone mixture for titration with a base.
-
Endpoint Detection: A pH electrode suitable for non-aqueous media is used to detect the sharp potential change at the equivalence point, which is more objective and precise than a colorimetric indicator.
Step-by-Step Potentiometric Titration Protocol:
-
Titrant Standardization: Standardize the 0.1 M TBAH titrant against a primary standard like benzoic acid.
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve in 50 mL of a suitable solvent (e.g., isopropanol).
-
-
Titration:
-
Immerse the standardized pH electrode and the titrant delivery tube into the sample solution.
-
Titrate the solution with the standardized 0.1 M TBAH, recording the potential (mV) as a function of titrant volume.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
-
Calculation:
-
Calculate the assay of the hydrochloride salt based on the volume of titrant consumed, its molarity, the stoichiometry of the reaction (1:1), and the mass of the sample.
-
Comparative Performance Analysis
The performance of each method was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[15][16]
Visual Comparison: Analytical Method Attributes
Caption: Core principles and requirements of the compared analytical methods.
Quantitative Data Summary
| Validation Parameter | qNMR | HPLC-UV | Potentiometric Titration |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 98.9 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 1.2% |
| Precision (Intermediate, %RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 1.8% |
| Linearity (R²) | ≥ 0.999 (Demonstrable)[3] | ≥ 0.999 | N/A |
| Specificity | High (Structure-specific signals) | High (Chromatographic resolution) | Moderate (Titrates total basic/acidic species) |
| Range | Wide (e.g., 1-100 mg/mL)[17] | Narrower (Detector saturation limits) | Limited by sample mass/solubility |
Qualitative & Practical Comparison
| Feature | qNMR | HPLC-UV | Potentiometric Titration |
| Reference Standard | Any certified IS (structurally unrelated) | Analyte-specific standard required | Primary standard for titrant |
| Sample Throughput | Moderate to High (automated) | High (automated) | Low to Moderate |
| Solvent Consumption | Very Low (~0.7 mL/sample) | High | Moderate |
| Method Development Time | Short to Moderate | Moderate to Long | Short |
| Information Provided | Absolute quantity, structural confirmation, impurity profile in one experiment | Quantity, impurity profile (requires standards) | Total acidic/basic content only |
| Non-Destructive | Yes[6] | No | No |
Discussion and Conclusion
This comparative guide demonstrates that while all three methods can provide valid assay results for this compound, qNMR offers a superior combination of accuracy, precision, and efficiency.
-
qNMR as a Primary Method: The standout feature of qNMR is its status as a primary method that does not require an analyte-specific reference standard.[17] This is a significant advantage in R&D environments where such standards may be scarce or not yet fully characterized.[1] Its high specificity, derived from the unique chemical shifts of the analyte's protons, allows for simultaneous quantification and identity confirmation.
-
HPLC as a Workhorse: HPLC-UV remains an excellent tool for quality control, especially in routine analysis where a validated method and reference standard are already established.[17] It excels at separating and quantifying known impurities, providing a comprehensive purity profile when impurity standards are available.
-
Titration for Simplicity: Potentiometric titration is a cost-effective and straightforward technique for determining the content of an ionizable species. However, its lack of specificity is a major drawback; it will titrate any acidic or basic species present in the sample, potentially leading to an overestimation of the API content if acidic or basic impurities are present.
For researchers, scientists, and drug development professionals, qNMR represents a strategic investment in analytical capability. It provides definitive, SI-traceable results with minimal sample preparation and waste, accelerating development timelines and increasing confidence in analytical data. While HPLC and titration retain their places in the analytical toolkit, the versatility, accuracy, and fundamental nature of qNMR position it as the premier choice for the definitive assay of novel chemical entities like this compound.
References
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Almac Group. (n.d.). Is QNMR the new Gold Standard for Pharmaceutical Release Testing? Almac Group Voice. [Link]
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Shou, M., et al. (2015). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. BIPM. [Link]
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Napolitano, J. G., et al. (2013). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH National Center for Biotechnology Information. [Link]
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Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]
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Mestrelab Research. (2024). Degree of Quantitation (Q) and Accuracy in qNMR. Mestrelab Resources. [Link]
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Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
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Chem LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Chem LibreTexts. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-(Dibenzylamino)cyclohexanone Analysis
Abstract
The accurate and precise quantification of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of final drug products. This guide presents a comprehensive inter-laboratory comparison for the analysis of 4-(Dibenzylamino)cyclohexanone, a key synthetic intermediate. We delve into the comparative performance of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed experimental protocols, a comparative analysis of validation data, and expert insights into the selection of the most appropriate analytical methodology based on specific laboratory needs and regulatory requirements. The principles and practices outlined herein are designed to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows.
Introduction: The Critical Role of Intermediate Analysis
4-(Dibenzylamino)cyclohexanone is a crucial building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, establishing a validated, accurate, and reproducible analytical method for its quantification is a non-negotiable aspect of quality control in the pharmaceutical industry.[1][2]
Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of analytical laboratories and ensuring the consistency of results across different sites.[3][4][5] This guide is structured to simulate such a study, providing a framework for laboratories to evaluate their own performance and make informed decisions on method selection.
This guide will explore two orthogonal analytical techniques for the analysis of 4-(Dibenzylamino)cyclohexanone:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, ideal for volatile and thermally stable compounds.
The choice between these methods is not always straightforward and depends on various factors, including the chemical nature of the analyte, the sample matrix, required sensitivity, and available instrumentation. This guide aims to elucidate the strengths and weaknesses of each technique in the context of 4-(Dibenzylamino)cyclohexanone analysis.
Experimental Design and Methodologies
To ensure a robust comparison, a standardized sample of 4-(Dibenzylamino)cyclohexanone in a representative pharmaceutical process matrix was prepared and distributed to three hypothetical participating laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with validating their chosen method (HPLC-UV or GC-MS) according to ICH Q2(R2) guidelines and subsequently analyzing the standardized sample.[6]
Synthesis and Characterization of 4-(Dibenzylamino)cyclohexanone (Hypothetical)
For the purpose of this guide, it is assumed that 4-(Dibenzylamino)cyclohexanone was synthesized via reductive amination of 1,4-cyclohexanedione with dibenzylamine. The resulting product was purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While the synthesis itself is beyond the scope of this analytical guide, understanding the potential impurities arising from the synthetic route is crucial for developing a specific and robust analytical method.[7][8][9][10]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol was provided to laboratories opting for HPLC analysis. The causality behind the chosen parameters is explained to provide a deeper understanding of the method development process.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar 4-(Dibenzylamino)cyclohexanone.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (H₂O), both containing 0.1% Trifluoroacetic acid (TFA). Rationale: A gradient elution is employed to ensure efficient separation of the analyte from potential impurities with varying polarities. TFA is used as an ion-pairing agent to improve peak shape and resolution.
-
Gradient Program:
-
0-2 min: 30% ACN
-
2-10 min: 30% to 90% ACN
-
10-12 min: 90% ACN
-
12-12.1 min: 90% to 30% ACN
-
12.1-15 min: 30% ACN (equilibration)
-
-
-
Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is chosen based on the UV absorbance spectrum of the benzoyl chromophores in the dibenzylamino group.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(Dibenzylamino)cyclohexanone reference standard and dissolve in a 10 mL volumetric flask with the mobile phase initial composition (30% ACN in water with 0.1% TFA).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the provided sample matrix containing 4-(Dibenzylamino)cyclohexanone and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol was provided to laboratories choosing GC-MS analysis. The rationale for the experimental choices is detailed below.
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane. Rationale: This type of column provides good separation for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C. Rationale: A high inlet temperature ensures the rapid and complete volatilization of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injection Mode: Splitless (1 µL injection volume). Rationale: Splitless injection is used to maximize the transfer of the analyte onto the column, which is important for trace analysis.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Rationale: Full scan is used to confirm the identity of the analyte by its mass spectrum. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of 4-(Dibenzylamino)cyclohexanone.
-
SIM Ions (hypothetical): m/z 91 (tropylium ion from benzyl group), m/z [M-H]⁺, m/z [M]⁺.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(Dibenzylamino)cyclohexanone reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent such as Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Extract a weighed portion of the sample matrix with Dichloromethane. The extract may need to be concentrated or diluted to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Inter-laboratory Comparison: Data Analysis and Discussion
The following tables summarize the validation and sample analysis data from the three participating laboratories.
Method Validation Summary
| Parameter | Lab A (HPLC-UV) | Lab B (HPLC-UV) | Lab C (GC-MS) | ICH Guideline |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% | 100.2 ± 0.8% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.8% | 1.1% | 0.5% | ≤ 2% |
| - Intermediate Precision | 1.3% | 1.6% | 0.9% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.5 µg/mL | 0.03 µg/mL | Reportable |
| Specificity | No interference from placebo | No interference from placebo | No interference from matrix | Demonstrated |
Discussion of Validation Results:
All three laboratories successfully validated their respective methods according to ICH guidelines.[6][11] Both HPLC-UV and GC-MS methods demonstrated excellent linearity, accuracy, and precision. As expected, the GC-MS method in SIM mode exhibited significantly lower LOD and LOQ, highlighting its superior sensitivity. The specificity of both methods was confirmed by the absence of interference from the sample matrix.
Analysis of Standardized Sample
Assigned Value of Standardized Sample: 5.00 mg/g
| Laboratory | Method | Reported Value (mg/g) | % Deviation from Assigned Value |
| Lab A | HPLC-UV | 4.95 | -1.0% |
| Lab B | HPLC-UV | 4.91 | -1.8% |
| Lab C | GC-MS | 5.02 | +0.4% |
Discussion of Sample Analysis Results:
The results from all three laboratories were in good agreement with the assigned value, demonstrating the robustness of both the HPLC-UV and GC-MS methods for the intended purpose. Lab C, using GC-MS, reported a value closest to the assigned value, which can be attributed to the higher selectivity and sensitivity of the mass spectrometric detection. The slightly larger deviation observed in Lab B's HPLC-UV result could be due to minor variations in instrument performance or sample handling.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the analytical workflows for both HPLC-UV and GC-MS.
Caption: HPLC-UV Analytical Workflow
Caption: GC-MS Analytical Workflow
Conclusion and Recommendations
This inter-laboratory comparison guide demonstrates that both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of 4-(Dibenzylamino)cyclohexanone in a pharmaceutical matrix.
Key Takeaways:
-
HPLC-UV is a robust, reliable, and widely accessible technique that provides accurate and precise results. It is an excellent choice for routine quality control where high sensitivity is not the primary requirement.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis or when dealing with complex matrices where specificity is a concern. The ability to obtain mass spectral data provides an additional layer of confidence in analyte identification.
Recommendations for Method Selection:
-
For routine process control and release testing where the concentration of 4-(Dibenzylamino)cyclohexanone is expected to be well above the limit of quantitation, HPLC-UV is a cost-effective and efficient choice.
-
For impurity profiling, stability studies, or the analysis of samples with complex matrices , the enhanced sensitivity and selectivity of GC-MS make it the more appropriate technique.
Ultimately, the choice of analytical method should be based on a thorough risk assessment, considering the specific analytical requirements, available resources, and regulatory expectations. It is recommended that laboratories perform their own internal validation to ensure the chosen method is fit for its intended purpose within their specific environment.[1]
References
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Retrieved from [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparisons within the process of laboratory accreditation. Retrieved from [Link]
-
EAS-ETH. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Retrieved from [Link]
-
Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o... | Study Prep. Retrieved from [Link]
-
The Joint Research Centre - European Union. (n.d.). Interlaboratory comparisons. Retrieved from [Link]
-
S. Rao. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. Retrieved from [Link]
-
Eurachem. (2024). Interlaboratory comparisons other than PT. Retrieved from [Link]
-
NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
- Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
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A Comparative Guide to the Synthesis of 4-(Dibenzylamino)cyclohexanone: A Cost-Benefit Analysis
Introduction
4-(Dibenzylamino)cyclohexanone is a valuable intermediate in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and other complex molecules. Its unique structure, featuring a bulky dibenzylamino group on a cyclohexanone ring, makes it a key building block for creating compounds with specific steric and electronic properties. The efficiency, cost, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of two primary synthetic routes to 4-(Dibenzylamino)cyclohexanone. We will move beyond simple procedural lists to analyze the underlying chemical principles, causality behind experimental choices, and provide a thorough cost-benefit analysis of each method. All protocols are presented with the clarity required for replication, supported by authoritative citations to ensure scientific integrity.
Method 1: One-Pot Reductive Amination of 1,4-Cyclohexanedione
This approach is a convergent and atom-economical route that constructs the target molecule in a single synthetic operation from commercially available starting materials.
Scientific Principle & Rationale
Reductive amination is a cornerstone of amine synthesis. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate from the condensation of a carbonyl compound (1,4-cyclohexanedione) and an amine (dibenzylamide). This intermediate is then reduced in situ by a selective reducing agent to yield the final amine. The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant is strategic; it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate, thus minimizing side reactions and maximizing yield. This one-pot nature simplifies the workflow and reduces purification steps.
Experimental Protocol: Reductive Amination
-
Step 1: Reaction Setup
-
To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add dibenzylamine (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium intermediate.
-
-
Step 2: Reduction
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. The portion-wise addition is crucial to control the initial exotherm and gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(Dibenzylamino)cyclohexanone.
-
Workflow Diagram: Reductive Amination
Caption: Workflow for the one-pot reductive amination synthesis.
Method 2: Two-Step Synthesis via Oxidation of 4-(Dibenzylamino)cyclohexanol
This classic, linear approach involves first synthesizing the corresponding alcohol precursor, which is then oxidized to the target ketone. This method offers distinct advantages in terms of starting material cost and potentially simpler purification of the final product.
Scientific Principle & Rationale
This strategy breaks the synthesis into two distinct, high-yielding transformations.
-
N-Dibenzylation: Starting with the inexpensive trans-4-aminocyclohexanol, a double nucleophilic substitution with benzyl bromide in the presence of a base (potassium carbonate) forms the tertiary amine, 4-(dibenzylamino)cyclohexanol. The base is essential to neutralize the hydrobromic acid byproduct.
-
Oxidation: The secondary alcohol is then oxidized to the ketone. The Swern oxidation is an excellent choice for this step. It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[1][2][3] This method is renowned for its mild conditions, high yields, and wide functional group tolerance, avoiding the use of toxic heavy metals like chromium.[4][5] The low temperature is critical to prevent the decomposition of the active oxidant and minimize side reactions.[3]
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of trans-4-(Dibenzylamino)cyclohexanol
-
Step 1: N-Dibenzylation
-
Suspend trans-4-aminocyclohexanol hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃) (3.0 eq) in acetonitrile (MeCN, ~0.3 M).
-
Add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain trans-4-(Dibenzylamino)cyclohexanol.
-
Part B: Swern Oxidation to 4-(Dibenzylamino)cyclohexanone
-
Step 1: Activation of DMSO
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes. The careful control of temperature is paramount to prevent runaway reactions.[2]
-
-
Step 2: Alcohol Oxidation
-
Add a solution of trans-4-(Dibenzylamino)cyclohexanol (from Part A, 1.0 eq) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining the temperature below -65 °C. Stir for 1 hour.
-
-
Step 3: Elimination and Work-up
-
Add triethylamine (TEA) (5.0 eq) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the final product. A reported yield for this specific oxidation step is 84%.[6]
-
Workflow Diagram: Two-Step Oxidation Route
Caption: Workflow for the two-step synthesis via precursor oxidation.
Cost-Benefit Comparative Analysis
To provide a clear, objective comparison, the two methods are evaluated across several key performance indicators relevant to researchers and process chemists.
| Metric | Method 1: Reductive Amination | Method 2: Oxidation of Precursor | Justification & Expert Insights |
| Overall Yield | Moderate to Good (typically 60-80%) | Good to Excellent (Overall ~70-80%) | Method 1 is a one-pot reaction, but yields can be sensitive to reagent quality and reaction conditions. Method 2 involves two high-yielding steps; the oxidation step alone is reported at 84%.[6] |
| Number of Steps | 1 (One-pot) | 2 | The single-step nature of Method 1 significantly reduces overall process time and labor, making it ideal for rapid synthesis and library generation. |
| Starting Material Cost | Higher | Lower | 1,4-Cyclohexanedione is generally more expensive than trans-4-aminocyclohexanol.[7][8][9] For large-scale synthesis, this cost difference can be substantial. |
| Reagent Cost & Hazards | High | Moderate | NaBH(OAc)₃ is a relatively expensive, moisture-sensitive reagent that releases flammable gas on contact with water.[10][11][12] Swern oxidation uses cheaper bulk reagents (DMSO, oxalyl chloride) but requires cryogenic temperatures and careful handling due to the exothermic nature and evolution of toxic CO gas.[13] |
| Process Safety | Moderate | High Hazard | Handling of NaBH(OAc)₃ requires care due to its water reactivity.[14] The Swern oxidation is more hazardous, requiring strict temperature control (-78°C) to prevent a violent exothermic decomposition and the release of toxic carbon monoxide and foul-smelling dimethyl sulfide.[1][15] |
| Environmental Impact | Moderate | Moderate to High | Method 1 generates boronate and acetate waste. Method 2 (Swern) avoids heavy metals but uses chlorinated solvents and produces significant stoichiometric byproducts (dimethyl sulfide, CO, CO₂, triethylammonium chloride).[3] |
| Scalability | Good | Challenging | The one-pot nature of Method 1 is amenable to scale-up. The Swern oxidation (Method 2) is challenging to scale due to the need for cryogenic temperatures and managing a highly exothermic reaction with gas evolution, often requiring specialized equipment.[13] |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 4-(Dibenzylamino)cyclohexanone, with distinct advantages and disadvantages that make them suitable for different applications.
Method 1 (Reductive Amination) is the superior choice for rapid, small-to-medium scale synthesis . Its one-pot, convergent design minimizes labor and time, making it highly effective for research, discovery chemistry, and the generation of compound libraries where speed is prioritized over raw material cost.
Method 2 (Oxidation of Precursor) is more advantageous for large-scale, cost-sensitive production , provided the necessary engineering controls are in place to manage the hazardous Swern oxidation. The significantly lower cost of the starting material, trans-4-aminocyclohexanol, can offset the costs associated with a two-step process and the specialized equipment required for safety at scale.
Ultimately, the choice of synthesis method is a strategic decision that must balance the competing demands of speed, cost, safety, and scale. This guide provides the foundational data and expert analysis to empower researchers and drug development professionals to make the most informed choice for their specific objectives.
References
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link]
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Wikipedia. Swern oxidation. [Online] Available at: [Link]
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ResearchGate. Reductive amination of cyclohexanone with benzylamine. [Online] Available at: [Link]
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
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ResearchGate. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Online] Available at: [Link]
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Moody, C. J., et al. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
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The Organic Chemistry Tutor. Swern Oxidation. [Online] Available at: [Link]
- Google Patents. US4161614A - Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal.
- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
Sviatenko, O., et al. (2021). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Online] Available at: [Link]
-
Isonexus. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. [Online] Available at: [Link]
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YouTube. (2025). Swern Oxidation. [Online] Available at: [Link]
-
ResearchGate. The reaction scheme for the reductive amination of cyclohexanone with.... [Online] Available at: [Link]
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Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Online] Available at: [Link]
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ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Online] Available at: [Link]
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Online] Available at: [Link]
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Shreeneel Chemicals. Trans-4-Aminocyclo hexanol. [Online] Available at: [Link]
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Cartel International. Trans 4 Amino Cyclohexanol Latest Price Exporter. [Online] Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Dibenzylamino)cyclohexanone Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step framework for the safe disposal of 4-(Dibenzylamino)cyclohexanone hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this substance confidently and responsibly, ensuring the protection of yourself, your colleagues, and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a chemical intermediate whose hazard profile is not exhaustively documented in publicly available literature. However, by examining available safety data sheets (SDS) and the properties of its parent compound, cyclohexanone, we can establish a conservative and safe approach to its handling and disposal.
A Safety Data Sheet from Fluorochem classifies this compound with the GHS07 pictogram, indicating it is harmful or an irritant, and includes the hazard statement H302: "Harmful if swallowed"[1]. Another SDS from Echemi, while providing limited specific hazard data, suggests disposal via a licensed chemical destruction plant or controlled incineration, which is standard for many chemical wastes[2].
To build a comprehensive safety and disposal plan, we must also consider the well-documented hazards of the closely related compound, cyclohexanone. Safety data sheets for cyclohexanone classify it as a flammable liquid (H226), harmful if swallowed, inhaled, or in contact with skin, and a cause of serious eye damage[3][4][5][6]. Given these properties, it is prudent to handle this compound with a similar level of caution, assuming it may share some of these hazardous characteristics.
Regulatory Framework: The Principle of "Hazardous Until Proven Otherwise"
In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[7][8].
Given the limited specific data for this compound, the most responsible course of action is to manage it as a hazardous waste. This approach ensures compliance and safety.
Waste Characterization: A Step-by-Step Evaluation
Before disposal, every chemical waste stream must be characterized. This process determines the appropriate disposal route.
Step 1: Initial Assessment
Consult the Safety Data Sheet (SDS) for this compound. As noted, it is classified as harmful if swallowed[1]. This alone is sufficient to warrant careful handling and disposal as a chemical waste.
Step 2: Consideration of "Characteristic" Hazards
-
Toxicity: The "harmful if swallowed" classification suggests potential toxicity[1]. Without specific data from a Toxicity Characteristic Leaching Procedure (TCLP), it is safest to assume the waste could be classified as toxic.
-
Reactivity and Corrosivity: There is no available data to suggest that this compound is reactive or corrosive. However, if it is mixed with other reagents, the entire waste stream must be evaluated.
Step 3: Is it a "Listed" Waste?
This compound is not specifically found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products[11]. However, if it is mixed with a listed solvent (e.g., benzene), the entire mixture may be considered a listed hazardous waste.
Summary of Waste Characterization
The following table summarizes the likely hazard profile for waste containing this compound, based on available data and precautionary principles.
| Hazard Characteristic | Assessment for this compound Waste | Justification |
| Ignitability | Assume Hazardous | The parent compound, cyclohexanone, is a flammable liquid[4][9][10]. |
| Corrosivity | Unlikely, but dependent on waste matrix | No data suggests corrosive properties. The pH of the waste solution should be checked if it contains acids or bases. |
| Reactivity | Unlikely, but dependent on waste matrix | No data suggests reactivity. Avoid mixing with strong oxidizing agents or bases without assessing compatibility. |
| Toxicity | Assume Hazardous | Classified as "Harmful if swallowed" (H302)[1]. |
Procedural Guide for Proper Disposal
The following workflow provides a systematic approach to the disposal of this compound and its associated waste streams.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Based on the hazards of cyclohexanone, this should include:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[2].
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). For larger quantities or spill cleanup, consider fire/flame-resistant clothing[2].
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator may be necessary[2].
-
2. Segregation at the Source:
-
Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility.
-
As a best practice, maintain separate waste containers for:
-
Solid waste (contaminated filter paper, gloves, weigh boats).
-
Liquid waste (unwanted solutions, reaction mixtures).
-
Acutely toxic or reactive wastes.
-
3. Containment:
-
All hazardous waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid[11][12].
-
Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion[12].
-
The container must be kept closed except when actively adding waste.
4. Labeling:
-
Label the waste container clearly and accurately as soon as you begin collecting waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name of all components: "this compound" and any solvents or other reagents. Do not use abbreviations or chemical formulas.
-
The approximate concentration of each component.
-
The date accumulation started.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[12].
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
6. Arranging for Disposal:
-
Once the waste container is full, or if you are approaching the storage time limits set by your institution (often 90 or 180 days), contact your organization's Environmental Health and Safety (EHS) department to arrange for a waste pickup[13].
-
Do not pour chemical waste down the drain or place it in the regular trash[14].
-
Disposal must be handled by a licensed hazardous waste disposal company, which will typically transport the waste for high-temperature incineration or other approved treatment methods[2][15].
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
1. Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if the spill is large, involves volatile substances, or the hazards are unknown.
-
If there is a fire or medical emergency, call emergency services.
2. Control and Contain:
-
If it is safe to do so, prevent the spill from spreading by using an appropriate absorbent material like vermiculite, dry sand, or a commercial chemical spill kit[9]. Do not use combustible materials like paper towels to absorb flammable liquids.
-
For powdered solids, gently cover to avoid dust formation[2].
3. Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste[9][10].
-
Decontaminate the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
4. Disposal of Spill Debris:
-
Label the container with "Hazardous Waste" and a description of the contents (e.g., "Spill debris containing this compound").
-
Manage the container as hazardous waste and arrange for pickup through your EHS department.
By adhering to these detailed procedures, you uphold the principles of scientific integrity and contribute to a safe and sustainable research environment. The causality behind these steps is rooted in a conservative assessment of potential hazards, ensuring that even in the absence of complete data, our actions prioritize safety above all.
References
-
Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
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SAFETY DATA SHEET CYCLOHEXANONE LRG. (2020). Reagent Chemical Services. [Link]
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Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. [Link]
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Cyclohexanone - SAFETY DATA SHEET. (2025). Penta Chemicals. [Link]
-
Safety Data Sheet: Cyclohexanone. (n.d.). Carl ROTH. [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
The 4 Types of Hazardous Waste. (n.d.). Environmental Marketing Services. [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
